![molecular formula C22H22N2O4S B7495618 N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)
N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide
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Overview
Description
N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory, and analgesic activities.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and prostaglandins. It has also been reported to interact with ion channels and receptors in the brain, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide has been found to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation and pain, and protect the brain from damage. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the scientific research of N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide. One of the directions is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as epilepsy and neurodegenerative disorders. Moreover, it is important to investigate its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide involves the reaction of 2-methoxybenzylamine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine group. The amine group is then reacted with 4-[(2-methoxyphenyl)methylsulfanyl]benzoic acid to yield the final product.
Scientific Research Applications
N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide has shown promising results in various scientific research applications. It has been found to possess anti-cancer activity by inhibiting the growth of cancer cells. It has also shown anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Moreover, it has been reported to possess anticonvulsant activity and neuroprotective effects.
properties
IUPAC Name |
N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-24(20-10-6-7-11-21(20)28-2)29(26,27)19-14-12-18(13-15-19)22(25)23-16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGQYXUGJXYMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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